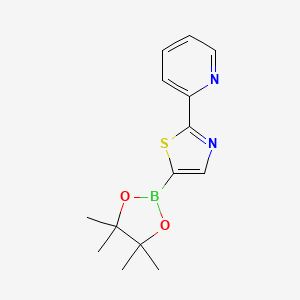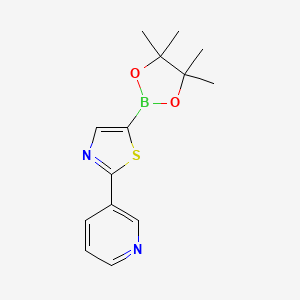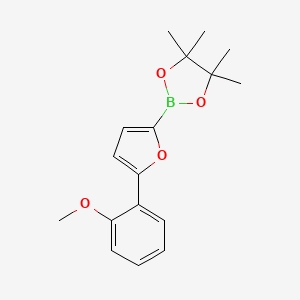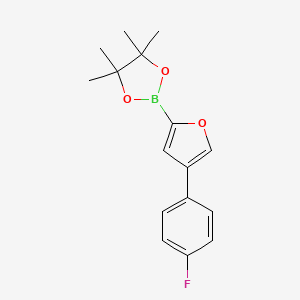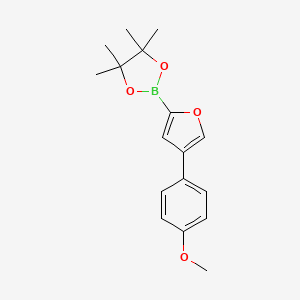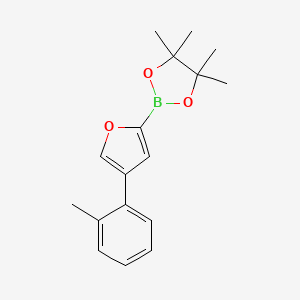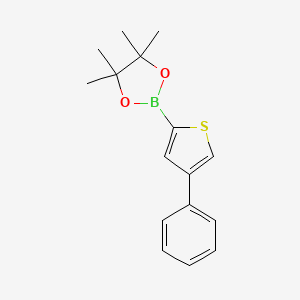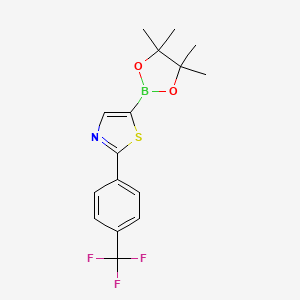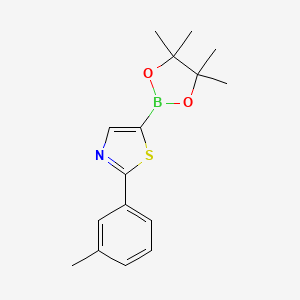
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester (TFPT-BAPE) is a boronic acid ester that has been widely used in chemical synthesis, pharmaceutical research, and biochemistry applications. TFPT-BAPE is a versatile reagent that can be used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. Additionally, TFPT-BAPE has been used to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has been widely used in scientific research due to its versatility and reactivity. It has been used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. It has also been used to study the biochemical and physiological effects of various compounds. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of new materials.
Mechanism of Action
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is a boronic acid ester that is capable of forming covalent bonds with other molecules. This allows for the synthesis of complex molecules and the study of their biochemical and physiological effects. This compound can also be used to modify the structure of existing molecules, allowing for the synthesis of new materials.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various anti-cancer drugs, as well as the effects of various pharmaceuticals. Additionally, this compound has been used to study the effects of various materials on the human body.
Advantages and Limitations for Lab Experiments
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a versatile reagent that can be used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is also relatively expensive and can be difficult to obtain. Additionally, it is important to note that this compound should be handled with care and should be used in a well-ventilated area.
Future Directions
There are several potential future directions for the use of 2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester. It could be used to study the effects of various pharmaceuticals on the human body, as well as to study the effects of various materials on the human body. Additionally, this compound could be used to study the effects of various environmental pollutants on the human body. Additionally, this compound could be used to study the effects of various synthetic compounds on the human body. Additionally, this compound could be used to study the effects of various dietary supplements on the human body. Finally, this compound could be used to study the effects of various drugs on the human body.
Synthesis Methods
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is synthesized using a reaction between trifluoromethylthiazole and boronic acid pinacol ester in the presence of a base. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and can be completed in as little as one hour.
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-7-5-6-8-11(10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWSYCARWRECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

